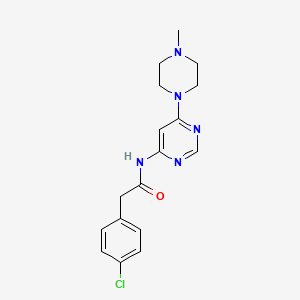
2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-((5-thioxo-4-(m-tolyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O2S and its molecular weight is 368.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research efforts have been directed towards synthesizing a variety of compounds with structures closely related to the specified chemical, focusing on their potential biological activities. For example, a study detailed the synthesis of amino acid derivatives with potential anti-HIV activity, highlighting the process of creating compounds with significant inhibitory action against HIV-1 and HIV-2, suggesting a new avenue for antiviral agent development (Hamad et al., 2010).
Imaging and Diagnostic Applications
Another area of application is in the field of imaging and diagnostics, where derivatives of the mentioned compound have been synthesized and evaluated for their potential as imaging probes. Although not directly mentioned, related compounds such as AC90179 have been labeled for PET studies, indicating the broader utility of such chemicals in biomedical research to understand receptor distributions and functionalities (Prabhakaran et al., 2006).
Herbicidal Activities
The synthesis and evaluation of novel triazolinone derivatives, including those structurally akin to the specified compound, have revealed significant herbicidal activities. These compounds have been designed to target specific biochemical pathways in plants, providing insights into the development of more effective and selective herbicides (Luo et al., 2008).
Anticancer and Antimicrobial Studies
Compounds structurally related to the specified chemical have also been synthesized and evaluated for their anticancer and antimicrobial activities. For instance, N-aryl substituted phenyl acetamide analogs have been tested for inhibition activity against cancer cell lines, demonstrating the potential of such compounds in the development of new anticancer therapies (Kumar et al., 2019).
Enzyme Inhibitory Activities
Furthermore, research has explored the enzyme inhibitory activities of derivatives, providing valuable insights into the design of enzyme inhibitors for therapeutic applications. The synthesis and evaluation of compounds for their inhibitory potential against various enzymes have been a focal point, underscoring the versatility of these chemicals in probing biochemical pathways (Virk et al., 2018).
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-[[4-(3-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-13-4-3-5-15(10-13)23-17(21-22-19(23)26)12-20-18(24)11-14-6-8-16(25-2)9-7-14/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLUAITHJTLRXQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)CNC(=O)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-acetyl-2-(4-chlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2645924.png)
![N-[3-(Trifluoromethyl)benzyl]piperidin-4-amine dihydrochloride](/img/structure/B2645925.png)
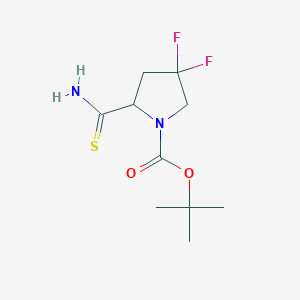
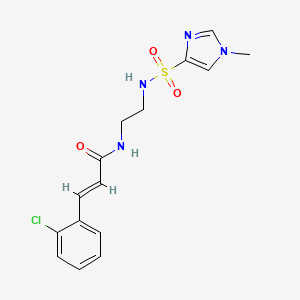
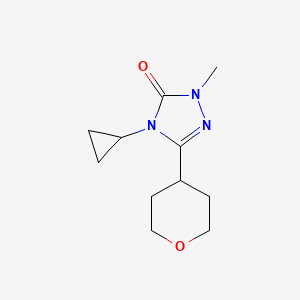
![N-(2-(diethylamino)ethyl)-N-(6-ethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2645932.png)
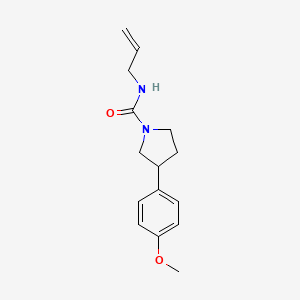
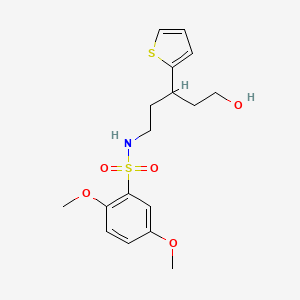

![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2645940.png)
![2-Chloro-1-[4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]piperazin-1-yl]propan-1-one](/img/structure/B2645941.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)oxalamide](/img/structure/B2645945.png)
